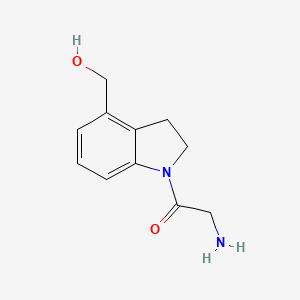

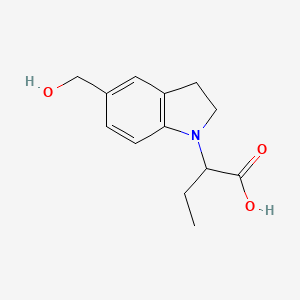

![molecular formula C10H12FNO3S B1478569 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2091221-59-7](/img/structure/B1478569.png)

1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Übersicht

Beschreibung

1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (EFHBDO) is a novel fluorinated compound that has been the subject of research in recent years. EFHBDO has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antiviral Activity

These compounds also exhibit antiviral activity . They could be explored further for the development of new antiviral therapies, particularly in the light of emerging and re-emerging viral diseases.

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antihypertensive properties . This suggests that they could be used in the treatment of hypertension, a common condition that is a major risk factor for cardiovascular diseases.

Antidiabetic Activity

These compounds have been found to exhibit antidiabetic activity . This makes them potential candidates for the development of new drugs for the treatment of diabetes, a chronic disease that affects millions of people worldwide.

Anticancer Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have anticancer properties . This suggests that they could be used in the development of new anticancer drugs.

KATP Channel Activators

These compounds have been found to act as KATP channel activators . KATP channels play key roles in various physiological processes, including insulin secretion, neuronal excitability, and vascular tone regulation. Therefore, these compounds could have potential applications in various therapeutic areas.

AMPA Receptor Modulators

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their modulation has been implicated in the treatment of various neurological and psychiatric disorders.

Inhibitor of RNA-dependent RNA Polymerase

A similar compound, 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, has been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . This suggests that “1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” could potentially have similar antiviral properties.

Wirkmechanismus

Target of Action

The primary targets of 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and synaptic transmission .

Mode of Action

1-Ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This interaction leads to changes in the conformation of these proteins, altering their function .

Biochemical Pathways

The compound’s interaction with KATP channels and AMPA receptors affects several biochemical pathways. For instance, activation of KATP channels can inhibit insulin release, while modulation of AMPA receptors can influence synaptic transmission .

Result of Action

The molecular and cellular effects of 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide’s action depend on the specific target and tissue. For example, activation of KATP channels in pancreatic cells can inhibit insulin release, while modulation of AMPA receptors in neurons can alter synaptic transmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide. For instance, changes in pH can affect the compound’s ionization state, potentially altering its interaction with targets .

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c1-2-12-9-4-3-7(11)5-8(9)10(13)6-16(12,14)15/h3-5,10,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGURRQFVPFQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

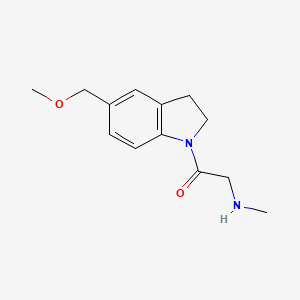

![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

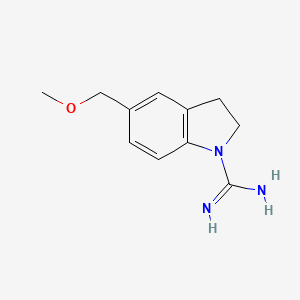

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

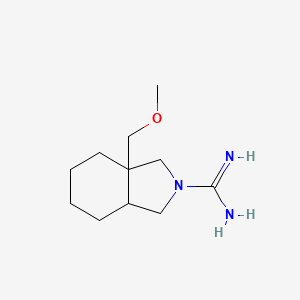

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)

![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)